molecular formula C18H21N3O2 B7639220 (3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No. B7639220
M. Wt: 311.4 g/mol
InChI Key: DRFJCHISAXQZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of (3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating neurotransmitter release and inhibiting the activity of certain enzymes and receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as exhibit anticonvulsant activity. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone in lab experiments include its potential as a pharmacological agent for various conditions and its ability to modulate neurotransmitter release. However, its limitations include the lack of understanding of its mechanism of action and its potential side effects.

Future Directions

For research on (3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone include further studies on its mechanism of action, its potential as a treatment for neurodegenerative diseases, and its potential side effects. Other future directions include the development of more efficient synthesis methods and the exploration of its potential as a pharmacological agent for other conditions.

Synthesis Methods

The synthesis of (3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone has been achieved through different methods, including a one-pot reaction and a multi-step synthesis. The one-pot reaction involves the condensation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine and 3-chloro-1-(phenoxymethyl)piperidine in the presence of a base and a solvent. The multi-step synthesis involves the preparation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine and 3-chloro-1-(phenoxymethyl)piperidine separately, followed by their condensation in the presence of a base and a solvent.

Scientific Research Applications

(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone has been studied for its potential as a pharmacological agent in various scientific research applications. It has shown promising results in studies related to its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3-phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(17-15-9-4-10-16(15)19-20-17)21-11-5-8-14(12-21)23-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFJCHISAXQZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC3=C2CCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.